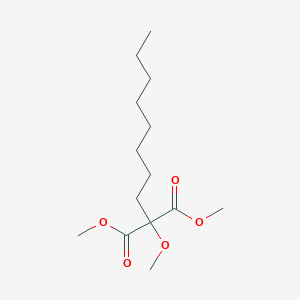
Dimethyl 2-methoxy-2-octylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-methoxy-2-octylpropanedioate is an organic compound with the molecular formula C13H24O5 It is a derivative of propanedioic acid, featuring two methoxy groups and an octyl group attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methoxy-2-octylpropanedioate typically involves the esterification of 2-methoxy-2-octylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl 2-methoxy-2-octylpropanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
科学的研究の応用
Dimethyl 2-methoxy-2-octylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 2-methoxy-2-octylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and octyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
類似化合物との比較
Similar Compounds
Dimethyl 2-methoxy-2-pentenedioate: Similar in structure but with a shorter carbon chain.
Dimethyl 2-methoxy-2-propylpropanedioate: Similar in structure but with a different alkyl group.
Uniqueness
Dimethyl 2-methoxy-2-octylpropanedioate is unique due to its longer octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
特性
分子式 |
C14H26O5 |
|---|---|
分子量 |
274.35 g/mol |
IUPAC名 |
dimethyl 2-methoxy-2-octylpropanedioate |
InChI |
InChI=1S/C14H26O5/c1-5-6-7-8-9-10-11-14(19-4,12(15)17-2)13(16)18-3/h5-11H2,1-4H3 |
InChIキー |
UYUKTNFFRVBFEO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)OC)(C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone](/img/structure/B13875248.png)
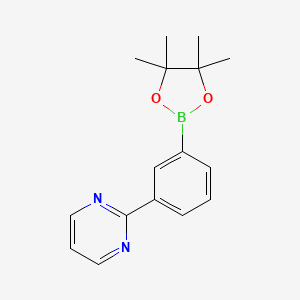
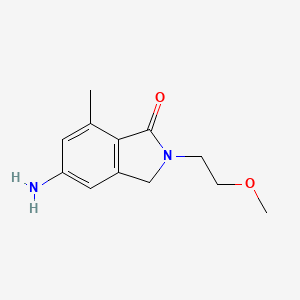
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)
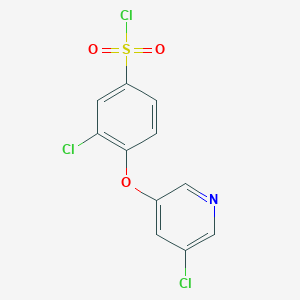
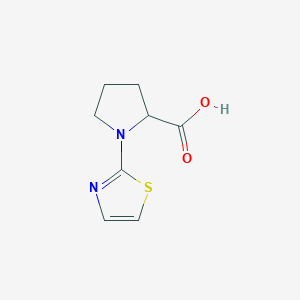
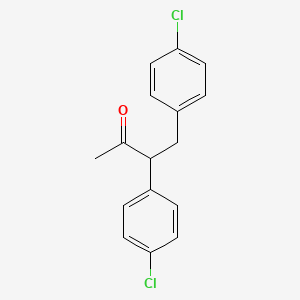

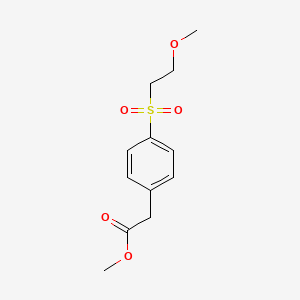

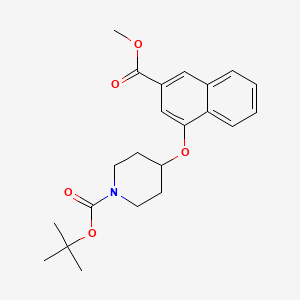

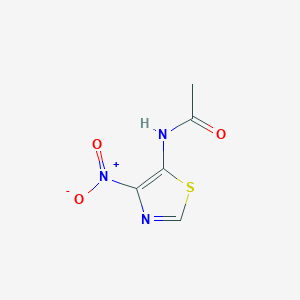
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)
